molecular formula C9H10O B13528309 (2R)-2-(2-methylphenyl)oxirane

(2R)-2-(2-methylphenyl)oxirane

Cat. No.: B13528309
M. Wt: 134.17 g/mol
InChI Key: AUFMIJGTPFQWAN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2-methylphenyl)oxirane is an enantiomerically pure epoxide that serves as a valuable chiral building block and synthetic intermediate in organic and medicinal chemistry . Its core structure features a strained, three-membered oxirane ring fused to a 2-methylphenyl group, which confers significant electrophilicity and ring strain, making the compound highly reactive towards nucleophiles . This reactivity, combined with its defined (R) configuration, allows researchers to efficiently construct complex molecules with controlled stereochemistry, which is a cornerstone in the development of pharmaceuticals and other bioactive compounds . The primary research value of this compound lies in its application in stereospecific ring-opening reactions. The oxirane ring can be cleaved by various nucleophiles, such as azides, amines, and alcohols, leading to 1,2-difunctionalized products like chiral diols or amino alcohols, which are privileged scaffolds in many active molecules . Furthermore, as a 2,2-disubstituted terminal epoxide, it represents a challenging class of compounds to synthesize enantioselectively. Methodologies such as the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones using heterobimetallic La-Li3-BINOL complexes (LLB) have been successfully developed to access such structures with high enantiopurity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory environment.

Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2R)-2-(2-methylphenyl)oxirane

InChI

InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1

InChI Key

AUFMIJGTPFQWAN-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CO2

Canonical SMILES

CC1=CC=CC=C1C2CO2

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Epoxidation

One common approach to prepare (2R)-2-(2-methylphenyl)oxirane is the asymmetric epoxidation of 2-methylstyrene or its derivatives using chiral catalysts.

  • Catalysts such as scandium triflate (Sc(OTf)3), ytterbium triflate (Yb(OTf)3), and indium triflate (In(OTf)3) have been employed in dichloromethane (CH2Cl2) to catalyze epoxidation reactions with tert-butyl hydroperoxide (t-BuOOH) as the oxidant at room temperature.
  • Yb(OTf)3 showed the highest catalytic activity with yields up to 83% under optimized conditions (10 mol% catalyst, 10 hours, CH2Cl2 solvent).
  • Other Lewis acid catalysts such as Cu(OTf)2, Fe(OTf)3, Sn(OTf)2, and Mg(OTf)2 gave lower yields or sluggish reactions.
  • The reaction proceeds via activation of the alkene and transfer of an oxygen atom from the peroxide, favoring epoxide formation with stereocontrol influenced by the catalyst and reaction environment.
Catalyst Solvent Time (h) Yield (%) Notes
Sc(OTf)3 CH2Cl2 10 73 Efficient epoxidation
Yb(OTf)3 CH2Cl2 10 83 Highest yield
In(OTf)3 CH2Cl2 10 72 Comparable to Sc(OTf)3
Cu(OTf)2 CH2Cl2 10 Trace Poor activity
Fe(OTf)3 CH2Cl2 9 7 Sluggish
Sn(OTf)2 CH2Cl2 11 Sluggish Low yield
Mg(OTf)2 CH2Cl2 16 Trace Ineffective

(Data adapted from catalytic epoxidation studies with α-arylidene β-keto esters and related substrates)

Sulfur Ylide Epoxidation

  • The use of sulfur ylides generated from trimethyloxosulfonium chloride and sodium hydride in tetrahydrofuran (THF) allows for the epoxidation of aryl ketones to form 2,2-disubstituted terminal epoxides.
  • This method provides good yields and can be tuned for enantioselectivity by choice of chiral auxiliaries or additives.
  • The reaction is typically performed at room temperature with molecular sieves to remove water, ensuring high epoxide purity.

Synthesis via Epichlorohydrin and Benzylamine Derivatives

Nucleophilic Ring Closure Using Epichlorohydrin

  • (2R)-2-(2-Methylphenyl)oxirane can be synthesized by nucleophilic substitution reactions involving epichlorohydrin and substituted benzylamines.
  • The process involves the reaction of N-substituted benzylamines with epichlorohydrin or 2-substituted oxiranes under basic conditions to form aminomethyl-oxirane intermediates.
  • Typical conditions include the use of sodium hydride in dry N,N-dimethylformamide (DMF) at low temperatures (0 °C to room temperature) under inert atmosphere.
  • The crude products are purified by column chromatography to afford the desired epoxide with high regio- and stereoselectivity.

Superbase-Induced Ring Closure for Azetidine Synthesis

  • Lithium diisopropylamide combined with potassium tert-butoxide (LiDA-KOR superbase) in THF at −78 °C can induce regio- and diastereoselective ring closure of benzylaminomethyl oxiranes to azetidines.
  • This method highlights the selective reaction at the benzylic position, ensuring stereochemical integrity of the epoxide ring.
Step Reagents/Conditions Outcome
Nucleophilic substitution Epichlorohydrin + N-benzylamine, NaH, DMF Aminomethyl oxirane intermediate
Superbase ring closure LiDA + KOtBu, THF, −78 °C Regio- and diastereoselective ring closure

(Details from regio- and diastereoselective synthesis studies of oxirane intermediates and azetidines)

Enzymatic Resolution and Hydrolysis

  • Enantioselective hydrolysis of racemic epoxides using microbial enzymes such as resting cells of Escherichia coli expressing specific epoxide hydrolases (SpEH) can enrich the (2R)-enantiomer.
  • The process involves biphasic reaction systems with aqueous buffer and organic solvents like n-hexane at 30 °C with shaking.
  • The reaction is monitored by high-performance liquid chromatography (HPLC) until high enantiomeric excess (>99%) of the desired epoxide is achieved.
  • This biocatalytic method offers mild conditions and high stereoselectivity but requires optimization of cell density and reaction time.

(From enzymatic enantioselective hydrolysis studies of styrene oxide derivatives)

Summary Table of Preparation Methods for (2R)-2-(2-Methylphenyl)oxirane

Method Key Reagents/Catalysts Conditions Yield (%) Stereoselectivity Notes
Catalytic asymmetric epoxidation Yb(OTf)3, t-BuOOH, CH2Cl2 RT, 10 h Up to 83 High (R) Lewis acid catalysis
Sulfur ylide epoxidation Trimethyloxosulfonium chloride, NaH THF, RT High Tunable Mild, enantioselective
Nucleophilic substitution Epichlorohydrin + benzylamine, NaH, DMF 0 °C to RT, inert atmosphere Moderate High regio- and stereo-control Intermediate for further syntheses
Superbase-induced ring closure LiDA + KOtBu, THF, −78 °C Low temperature Moderate Regio- and diastereoselective Used for azetidine synthesis
Enzymatic resolution E. coli SpEH cells 30 °C, biphasic system High >99% ee Biocatalytic, mild conditions

Research Findings and Notes

  • The choice of catalyst and reaction conditions critically influences the yield and stereoselectivity of the epoxide.
  • Lewis acid catalysis with triflates is effective for direct epoxidation of aryl alkenes.
  • Sulfur ylide methods offer a versatile route for terminal epoxides with potential for chiral induction.
  • Nucleophilic ring closure strategies provide access to oxirane intermediates that can be further functionalized.
  • Enzymatic methods provide an environmentally friendly alternative for obtaining enantiopure epoxides.
  • Purification typically involves column chromatography or preparative high-performance liquid chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-methylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

(2R)-2-(2-methylphenyl)oxirane has various applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-methylphenyl)oxirane involves its ability to react with nucleophiles. The strained three-membered ring of the epoxide is highly reactive, allowing it to undergo ring-opening reactions. These reactions can target various molecular pathways, depending on the nucleophile involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Trifluoromethyl-Substituted Analogues
  • (2R,3R)-2-(4-Methoxyphenyl)-2-methyl-3-phenyl-3-(trifluoromethyl)oxirane (27c) :
    • Structure : Contains a trifluoromethyl (CF₃) group at C3 and a methoxyphenyl group at C2.
    • Reactivity : The electron-withdrawing CF₃ group enhances electrophilicity, accelerating nucleophilic ring-opening reactions compared to (2R)-2-(2-methylphenyl)oxirane. This is evident in its high yield (90%) in spiro-epoxide synthesis via visible-light-mediated methods .
    • Physical Properties : Higher molecular weight (C₁₈H₁₅F₃O₂) and distinct HRMS profiles (e.g., m/z 327.0644 for Na⁺ adducts) compared to the target compound .
Methoxy-Substituted Analogues
  • 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide) :
    • Structure : Features a methoxy (OCH₃) group at the para position of the phenyl ring and a methyl group on the oxirane ring.
    • Reactivity : The electron-donating methoxy group stabilizes the epoxide ring, reducing reactivity toward nucleophiles. This contrasts with the target compound, where the methyl group at the ortho position introduces steric hindrance, slowing certain reactions .
    • Applications : Used in flavor and fragrance industries due to its stability, unlike the more reactive trifluoromethyl derivatives .
Halogenated Analogues
  • (R)-2-(3-(Trifluoromethyl)phenyl)oxirane (CAS 81422-99-3) :
    • Structure : A trifluoromethyl group at the meta position of the phenyl ring.
    • Physicochemical Properties : Molecular formula C₉H₇F₃O (molar mass 188.15 g/mol) with a lower boiling point than the target compound due to reduced steric bulk .

Stereochemical Comparisons

Diastereomeric and Enantiomeric Forms
  • cis-β-Methylstyrene Oxide ((2R,3S)-2-methyl-3-phenyloxirane): Stereochemistry: The cis-configuration leads to distinct metabolic pathways. For example, enzymatic oxidation by styrene monooxygenase produces diastereomeric diols, whereas the trans-isomer may resist such transformations . Biological Activity: The (2R,3S)-configuration shows higher enantiomeric excess (>90% ee) in biocatalytic reactions compared to racemic mixtures of the target compound .
Spiro-Epoxides
  • (2R,3R)-2-Methyl-3-phenyl-3-(trifluoromethyl)oxirane :
    • Stereoelectronic Effects : The spiro arrangement at C3 creates significant ring strain, enhancing reactivity in cycloaddition reactions. This contrasts with the less strained (2R)-2-(2-methylphenyl)oxirane .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents HRMS (M + Na⁺) Reactivity Notes
(2R)-2-(2-methylphenyl)oxirane C₉H₁₀O 134.18 2-methylphenyl N/A Moderate reactivity, steric hindrance
(2R,3R)-2-(4-Methoxyphenyl)-...CF₃ (27c) C₁₈H₁₅F₃O₂ 344.31 CF₃, 4-methoxyphenyl 327.0644 High electrophilicity, spiro strain
(R)-2-(3-(Trifluoromethyl)phenyl)oxirane C₉H₇F₃O 188.15 3-CF₃-phenyl N/A Low steric bulk, volatile
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 4-OCH₃, 3-methyl N/A Stabilized epoxide, slow reactions

Q & A

Basic: What are the standard synthetic protocols for preparing (2R)-2-(2-methylphenyl)oxirane, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:
The synthesis typically begins with chiral precursors like (R)-glycidol or enantioselective epoxidation of allylic alcohols. Key steps include:

  • Epoxidation : Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) to preserve stereochemistry .
  • Chiral Resolution : Enzymatic or chromatographic methods (e.g., chiral HPLC) to isolate the (2R)-enantiomer from racemic mixtures .
  • Enantiomeric Purity Control : Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF) and catalyst choice (e.g., Sharpless epoxidation catalysts) significantly impact enantiomeric excess (ee). For example, low temperatures (−20°C) and slow reagent addition reduce racemization .

Basic: Which characterization techniques are most effective for confirming the structure and stereochemistry of (2R)-2-(2-methylphenyl)oxirane?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the phenyl and oxirane rings. Coupling constants (e.g., J2,3J_{2,3} in oxirane) help confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous compounds like (2R,3R)-3-(2-chlorophenyl)-N-phenyl-oxirane-2-carboxamide .
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Basic: What are the typical reactions of (2R)-2-(2-methylphenyl)oxirane, and how do nucleophiles interact with its epoxide ring?

Methodological Answer:
The epoxide ring undergoes nucleophilic ring-opening reactions:

  • Amines : Attack the less hindered carbon, yielding β-amino alcohols. For example, aniline in ethanol at 60°C produces (2R)-2-(2-methylphenyl)-2-(phenylamino)ethanol .
  • Thiols : Preferentially open the ring at the benzylic position, forming thioethers. Reaction with ethanethiol in basic conditions (K2_2CO3_3) gives sulfhydryl adducts .
  • Acids : Catalyze ring-opening to diols (e.g., H2_2SO4_4 in water yields vicinal diols) .

Advanced: How does the stereochemical configuration at C2 influence the reactivity of (2R)-2-(2-methylphenyl)oxirane in asymmetric synthesis?

Methodological Answer:
The (2R)-configuration directs nucleophilic attack due to steric and electronic effects:

  • Steric Hindrance : The 2-methylphenyl group shields the adjacent carbon, forcing nucleophiles (e.g., Grignard reagents) to attack the less substituted carbon .
  • Electronic Effects : Electron-withdrawing substituents on the phenyl ring polarize the epoxide, accelerating reactions with soft nucleophiles (e.g., thiophenol) .
  • Catalytic Asymmetry : Chiral catalysts like Jacobsen’s Co(III)-salen complex enhance diastereoselectivity in epoxide ring-opening, achieving >90% ee in some cases .

Advanced: What computational methods are used to predict the regioselectivity and stereoselectivity of (2R)-2-(2-methylphenyl)oxirane in complex reactions?

Methodological Answer:

  • DFT Calculations : Models transition states to predict activation energies for nucleophilic attack pathways. For example, B3LYP/6-31G(d) level calculations explain preferential attack at the benzylic carbon .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction trajectories (e.g., acetonitrile vs. toluene) .
  • Docking Studies : Predict interactions with enzymes (e.g., epoxide hydrolases) for biocatalytic resolution .

Advanced: How can researchers resolve contradictions in reported kinetic data for (2R)-2-(2-methylphenyl)oxirane’s hydrolysis?

Methodological Answer:
Discrepancies often arise from variations in pH, temperature, or solvent systems. A systematic approach includes:

  • Controlled Replicates : Conduct reactions under identical conditions (e.g., pH 7.4 buffer at 37°C) to isolate variables .
  • Isotope Labeling : Use 18^{18}O-labeled water to track hydrolysis mechanisms (acid-catalyzed vs. base-catalyzed) .
  • Meta-Analysis : Compare datasets using Arrhenius plots to identify outliers or methodological biases .

Advanced: What strategies are employed to evaluate the biological activity of (2R)-2-(2-methylphenyl)oxirane derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Test derivatives against epoxide hydrolases or cytochrome P450 enzymes using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
  • Metabolic Stability Studies : Incubate derivatives with liver microsomes to measure half-life and identify metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.